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2,3-Dimethylpyrazine - 5910-89-4

2,3-Dimethylpyrazine

Catalog Number: EVT-315752
CAS Number: 5910-89-4
Molecular Formula: C6H8N2
Molecular Weight: 108.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,3-Dimethylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by its intense aroma, often described as roasted, nutty, or reminiscent of baked potatoes or almonds. [, , ] This aromatic nature makes it a valuable compound in scientific research, particularly in food chemistry and flavor analysis. 2,3-Dimethylpyrazine is found naturally in various foods, including asparagus, black and green tea, crisp bread, malt, raw shrimp, soya, Swiss cheeses, and wheat bread. [, ] It can also be formed during cooking through Maillard reactions, complex chemical reactions between amino acids and reducing sugars. [, , , , ]

Future Directions
  • Sustainable Synthesis: Exploring environmentally friendly and cost-effective methods for synthesizing 2,3-Dimethylpyrazine, focusing on catalytic reactions in the gas-solid phase and the use of readily available starting materials. []
  • Mechanism of Action: Investigating the detailed mechanisms by which 2,3-Dimethylpyrazine exerts its effects on biological systems, particularly its impact on the autonomic and central nervous systems, growth, and angiogenesis. [, , ]
  • Toxicological Studies: Conducting thorough toxicological studies to assess the safety of 2,3-Dimethylpyrazine as a food additive, especially its potential long-term effects on developing tissues. []
  • Novel Materials Development: Exploring the use of 2,3-Dimethylpyrazine in the synthesis of new coordination polymers with various metal centers, potentially leading to the development of materials with enhanced properties for applications in catalysis, sensing, and gas storage. [, , , , , , , ]
  • Flavor Modulation: Investigating the use of 2,3-Dimethylpyrazine in combination with other aroma compounds to develop tailored flavor profiles for various food products, potentially enhancing the sensory experience and consumer appeal. [, , , , , , , ]

2-Methylpyrazine

Compound Description: 2-Methylpyrazine, also known as 2-picoline, is an alkylpyrazine like 2,3-Dimethylpyrazine. It is a flavoring agent, naturally present in some foods like Swiss cheese and roasted coffee. [, , ].

Relevance: This compound is a simpler analog of 2,3-Dimethylpyrazine, differing by one less methyl group on the pyrazine ring. Research has shown that both compounds are found together in various food products, particularly those that have undergone roasting or fermentation. [, , ]. They are often studied together for their contributions to aroma profiles. [, ].

2,5-Dimethylpyrazine

Compound Description: 2,5-Dimethylpyrazine is another important alkylpyrazine and flavor additive, similar to 2,3-Dimethylpyrazine, with a slightly different arrangement of the methyl groups. It also contributes to the aroma of roasted foods and is found naturally in some fermented products. [, , , , , , , ].

Relevance: This isomer of 2,3-Dimethylpyrazine is frequently studied alongside it to understand their individual roles in aroma profiles and how their arrangement affects their sensory perception. [, , , ]. Both compounds are known to be generated through the Maillard reaction, a complex chemical process involving sugars and amino acids, contributing to the flavor of cooked foods. [, , ].

2,6-Dimethylpyrazine

Compound Description: Structurally, 2,6-Dimethylpyrazine is very similar to 2,3-Dimethylpyrazine and 2,5-Dimethylpyrazine, differing only in the placement of methyl groups. Like its isomers, it contributes significantly to the aroma of various foods and beverages, especially those that have been roasted. [, , , , ].

Relevance: As an isomer, 2,6-Dimethylpyrazine shares a close relationship with 2,3-Dimethylpyrazine, particularly in food chemistry research. [, , ]. Their similar structures often lead to their co-occurrence in food products, and they are analyzed together for their impact on aroma and flavor. [, ].

Tetramethylpyrazine

Compound Description: Tetramethylpyrazine, also known as ligustrazine, possesses four methyl groups on the pyrazine ring, making it structurally similar to 2,3-Dimethylpyrazine but with increased substitution. This compound is recognized for its roasted, nutty aroma and is found in fermented foods like natto. [, , , , ].

Relevance: This compound represents a more substituted analog of 2,3-Dimethylpyrazine, highlighting the impact of increasing alkyl groups on the pyrazine ring. Research suggests that both compounds are generated during the Maillard reaction, with Tetramethylpyrazine typically associated with more intense roasting or longer heating times. [, , ].

2-Ethylpyrazine

Compound Description: 2-Ethylpyrazine, similar in structure to 2,3-Dimethylpyrazine, replaces one methyl group with an ethyl group. This substitution leads to variations in its sensory properties, contributing to roasted and nutty flavors in food. [, , , ].

Relevance: This alkylpyrazine is closely related to 2,3-Dimethylpyrazine, showcasing how subtle changes in the alkyl substituents can influence their aroma contributions. Studies often analyze them together to compare their odor profiles in various food products, as they are often found together, especially in roasted goods. [, , ].

2-Ethyl-5-methylpyrazine

Compound Description: This pyrazine derivative has an ethyl group at the 2-position and a methyl group at the 5-position. Like 2,3-Dimethylpyrazine, it contributes to the roasted and nutty flavors in food, often found in products like roasted peanuts and cooked meat. [, , , , ].

Relevance: This compound demonstrates the structural diversity possible within the pyrazine family while maintaining relevance to 2,3-Dimethylpyrazine in food aroma research. []. Their co-occurrence in roasted and cooked foods makes them relevant for comparative aroma profiling. [, , ].

2-Ethyl-3-methylpyrazine

Compound Description: This alkylpyrazine isomer is similar to 2,3-Dimethylpyrazine but has an ethyl group at position 2 and a methyl group at position 3. It is found in various food products, contributing to their complex aroma profiles. [, , ].

Relevance: This compound is closely related to 2,3-Dimethylpyrazine, highlighting the importance of the specific arrangement of alkyl substituents in dictating their aroma contributions. They are often found in similar food products, especially those that have undergone roasting, making them relevant for comparative analysis. [, ].

2,3,5-Trimethylpyrazine

Compound Description: 2,3,5-Trimethylpyrazine, with three methyl groups, is another alkylpyrazine relevant to food flavor. It is known to contribute to roasted and nutty flavors, similar to 2,3-Dimethylpyrazine, and is often found in coffee, nuts, and cooked meat. [, , , , , , ].

Relevance: This compound represents a more substituted pyrazine derivative than 2,3-Dimethylpyrazine, illustrating how structural variations within this class influence aroma profiles. Their frequent co-occurrence in food products, particularly those that have undergone roasting, makes them relevant for studying flavor development and sensory perception. [, , ].

2,3,5,6-Tetramethylpyrazine

Compound Description: This pyrazine derivative, with four methyl groups, is structurally similar to Tetramethylpyrazine and exhibits comparable aroma characteristics. It is found in fermented soybeans (natto) and contributes to its distinctive flavor. [].

Relevance: This highly substituted pyrazine is related to 2,3-Dimethylpyrazine by highlighting the impact of multiple methyl groups on aroma. Its presence in fermented soybean products suggests shared pathways of formation with 2,3-Dimethylpyrazine, potentially involving the Maillard reaction. [].

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

Compound Description: DMHF is a cyclic enol, structurally distinct from pyrazines, but significant for its contribution to the aroma of cooked foods. It possesses a sweet, caramel-like odor and is formed through sugar degradation during the Maillard reaction. [, , ].

Relevance: While structurally different from 2,3-Dimethylpyrazine, DMHF holds relevance due to their shared origin in the Maillard reaction. []. Both are known to influence the sensory qualities of cooked foods, making them relevant in food science research exploring flavor development. [, ].

Tetrahydrothiophene

Compound Description: Tetrahydrothiophene is a heterocyclic compound containing sulfur, structurally unrelated to pyrazines. It possesses a strong, unpleasant odor often described as "gasoline-like." [].

Relevance: Despite the structural dissimilarity, Tetrahydrothiophene is relevant to 2,3-Dimethylpyrazine due to its impact on mutagen formation during the cooking of meat, a process where 2,3-Dimethylpyrazine is also generated. [].

Imidazole

Compound Description: Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms, structurally distinct from pyrazines. It serves as a building block for various biological molecules and is found in the amino acid histidine. [].

Relevance: While structurally different, Imidazole is relevant to 2,3-Dimethylpyrazine due to its impact on mutagen formation during meat cooking, a process in which 2,3-Dimethylpyrazine is also formed. []. Its effects on mutagen formation suggest potential interactions with pathways involving pyrazine generation. [].

3-Methylpyridine

Compound Description: 3-Methylpyridine, also known as 3-picoline, is an aromatic heterocycle containing one nitrogen atom in the ring. It is structurally related to pyrazines, differing by having one nitrogen atom instead of two in the ring. [].

Relevance: This compound belongs to a similar class of heterocyclic aromatic compounds as 2,3-Dimethylpyrazine and shares structural similarities. Their relevance lies in their potential interactions during the cooking of meat, impacting the formation of mutagens, processes where both compounds can be present. [].

2-Methylpyridine

Compound Description: 2-Methylpyridine, also known as 2-picoline, is an aromatic heterocycle like 3-Methylpyridine, but with a methyl group at the 2-position. It is structurally similar to pyrazines and is used in various industrial applications. [, ].

Relevance: Similar to 3-Methylpyridine, 2-Methylpyridine shares a structural resemblance with 2,3-Dimethylpyrazine and belongs to the same broad chemical class. Its presence during meat cooking and potential influence on mutagen formation highlight its relevance to understanding pathways involving pyrazine derivatives. [].

2-Acetylpyrrole

Compound Description: 2-Acetylpyrrole is a heterocyclic aromatic compound containing a pyrrole ring substituted with an acetyl group. It is structurally distinct from pyrazines but is found in cooked foods and contributes to their flavor. [].

Relevance: Despite structural differences, 2-Acetylpyrrole is relevant to 2,3-Dimethylpyrazine due to its presence in cooked food and its potential role in influencing the formation of mutagens. This suggests potential interactions with pathways where pyrazine derivatives are formed during cooking processes. [].

Glyoxal

Compound Description: Glyoxal is a dialdehyde and the smallest dialdehyde molecule. It is a highly reactive compound formed during the Maillard reaction and is involved in the formation of various heterocyclic compounds. [].

Relevance: While structurally different, Glyoxal is a key intermediate in the Maillard reaction, a process that also leads to the formation of 2,3-Dimethylpyrazine. Understanding the role of Glyoxal in this reaction is crucial for comprehending the generation of flavor compounds like 2,3-Dimethylpyrazine in cooked foods. [].

2,3-Butanedione (Biacetyl)

Compound Description: 2,3-Butanedione, also known as biacetyl, is a volatile diketone responsible for a buttery flavor. It is a significant component in various food and beverage products and is also formed during the Maillard reaction. [, ].

Relevance: 2,3-Butanedione is a key precursor to pyrazines, including 2,3-Dimethylpyrazine, during the Maillard reaction. [, ]. Understanding the formation and reactivity of 2,3-Butanedione in this complex reaction network is essential for controlling and enhancing flavor development in food. [].

Acetaldehyde

Compound Description: Acetaldehyde is a volatile organic compound and the aldehyde analog of ethanol. It plays a role in various metabolic pathways and is also formed during the thermal degradation of certain amino acids. [].

Relevance: This compound is relevant to 2,3-Dimethylpyrazine as it can serve as a precursor for the formation of pyrazines, including 2,3-Dimethylpyrazine, during the Maillard reaction. []. Understanding the reactions of Acetaldehyde under cooking conditions is important for predicting flavor development. [].

Formaldehyde

Compound Description: Formaldehyde is the simplest aldehyde and is highly reactive. It is a significant intermediate in various chemical reactions, including those involved in the Maillard reaction. [].

Relevance: Formaldehyde, like acetaldehyde, can act as a precursor in the formation of pyrazines during the Maillard reaction. []. Understanding its role in this reaction is essential for comprehending the generation of flavor compounds like 2,3-Dimethylpyrazine. [].

Aminoethanol

Compound Description: Aminoethanol is an organic compound with both an amine and an alcohol functional group. It is an intermediate in various biological processes and is also formed during the thermal degradation of the amino acid serine. [].

Relevance: While structurally dissimilar, Aminoethanol is relevant to 2,3-Dimethylpyrazine due to its formation during serine degradation, a process that can also yield precursors for pyrazine formation. []. Its presence in such reactions provides insight into the complex network of pathways involved in the generation of flavor compounds. [].

Glycine

Compound Description: Glycine is the simplest amino acid and plays a crucial role in protein synthesis. It is also a significant reactant in the Maillard reaction, contributing to the formation of various aroma compounds. [].

Relevance: Glycine, as a key amino acid in the Maillard reaction, is implicitly related to the formation of 2,3-Dimethylpyrazine. []. Its reactions with sugars under heating can generate precursors that ultimately lead to 2,3-Dimethylpyrazine formation, making it a key component in flavor development. [].

Alanine

Compound Description: Alanine is a non-essential amino acid and, like Glycine, plays a vital role in protein synthesis. It can also participate in the Maillard reaction, contributing to flavor development. [].

Relevance: Although not directly involved in the formation of 2,3-Dimethylpyrazine, Alanine's presence during the Maillard reaction influences the overall reaction network and the balance of intermediates. This indirectly affects the formation of flavor compounds like 2,3-Dimethylpyrazine. [].

Source and Classification

2,3-Dimethylpyrazine can be sourced from various natural and synthetic processes. It is primarily classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its structure. Pyrazines, including 2,3-dimethylpyrazine, are commonly formed during the Maillard reaction, which occurs between amino acids and reducing sugars during cooking or processing of food products .

Synthesis Analysis

Methods and Technical Details

Several synthetic routes for 2,3-dimethylpyrazine have been reported:

  1. Condensation Reaction: One method involves the condensation of ethylenediamine with butanedione in an alcoholic medium. The process includes cooling the mixture, followed by refluxing for several hours, and then treating with potassium hydroxide to facilitate further reactions. The product is then isolated through distillation .
  2. Oxidative Dehydrogenation: Another approach utilizes 2,3-dimethyl-5,6-dihydro pyrazine as a precursor. This method involves dissolving the precursor in an organic solvent, adding a metal hydroxide, and introducing air as an oxidant to facilitate the reaction .
  3. Chemoenzymatic Synthesis: Recent studies have explored the enzymatic synthesis of pyrazines from amino acids, demonstrating that compounds like 2,3-dimethylpyrazine can be produced through biological pathways involving specific enzymes .
Chemical Reactions Analysis

Reactions and Technical Details

2,3-Dimethylpyrazine participates in various chemical reactions typical for pyrazines:

  1. Electrophilic Substitution: The aromatic nature allows for electrophilic substitution reactions where electrophiles can attack the ring.
  2. Condensation Reactions: It can react with aldehydes or ketones under acidic conditions to form larger heterocyclic compounds.
  3. Dehydrogenation: Under oxidative conditions, it can undergo dehydrogenation to form more complex aromatic structures.

These reactions are significant in both synthetic organic chemistry and flavor chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 2,3-dimethylpyrazine primarily involves its interaction with biological receptors that perceive taste and smell. The compound's structure allows it to bind to olfactory receptors in the nasal cavity, contributing to its characteristic aroma profile.

In food chemistry, its presence enhances flavors through complex interactions with other compounds formed during cooking processes like the Maillard reaction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid.
  • Boiling Point: Approximately 156 °C.
  • Density: About 0.9 g/cm³.
  • Solubility: Soluble in organic solvents such as ethanol and ether.

Chemical Properties

  • Stability: Relatively stable under normal conditions but may degrade under strong acidic or basic conditions.
  • Reactivity: Engages readily in electrophilic substitution due to its electron-rich aromatic system.

These properties make it suitable for various applications in food flavoring and fragrance industries.

Applications

Scientific Uses

2,3-Dimethylpyrazine finds extensive applications in:

  1. Flavoring Agent: Used in food products to impart a roasted or nutty flavor.
  2. Fragrance Component: Incorporated into perfumes and scented products due to its pleasant aroma.
  3. Research Applications: Studied for its role in flavor chemistry and sensory analysis related to food science .
Introduction to Pyrazine Derivatives

Pyrazines represent a fundamental class of nitrogen-containing heterocyclic compounds characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. These compounds form the structural backbone of numerous biologically and industrially significant molecules. Within this broad chemical class, alkylpyrazines emerge as particularly important derivatives due to their widespread occurrence in natural systems and their critical contributions to flavor and aroma profiles in thermally processed foods. The structural simplicity of pyrazines—consisting of a diazine ring system—belies their remarkable chemical versatility and sensory potency. Alkylpyrazines naturally form through Maillard reactions during the cooking, roasting, or heating of protein- and carbohydrate-rich foods, generating the characteristic aromas associated with baked goods, roasted meats, coffee, cocoa, and nuts. The structural diversity within this subclass arises from variations in alkyl side chains (methyl, ethyl, isopropyl, etc.), their positions on the pyrazine ring, and their substitution patterns (mono-, di-, tri-, or tetrasubstituted), all of which profoundly influence sensory properties and chemical reactivity.

Table 1: Fundamental Classification of Alkylpyrazines Based on Substitution Pattern

Substitution TypeRepresentative ExamplesCharacteristic Aroma ProfilesNatural Occurrence
Monosubstituted2-MethylpyrazineNutty, earthyRoasted peanuts
Disubstituted2,3-DimethylpyrazineNutty, roasted, potato-likeBaked potatoes, sesame seeds
Trisubstituted2,3,5-TrimethylpyrazinePotato, earthy, mustyRoasted coffee
TetrasubstitutedTetramethylpyrazineFermented, roasted nutSoy sauce, fermented products

Structural Classification of Alkylpyrazines

Alkylpyrazines are systematically classified based on the number and relative positions of alkyl substituents attached to the parent pyrazine ring. Disubstituted alkylpyrazines constitute a major subgroup where two alkyl groups occupy distinct positions on the heterocyclic ring. Among these, 2,3-Dimethylpyrazine represents a structurally significant isomer where methyl groups are adjacent at the 2- and 3-positions (C₆H₈N₂). This specific substitution pattern creates a unique electronic distribution that differentiates it from other dimethylpyrazine isomers (2,5-; 2,6-; and 3,5-dimethylpyrazine). The molecular structure features a planar, symmetrical configuration with the methyl groups enhancing electron density on the nitrogen-containing ring. This electronic configuration facilitates participation in electrophilic substitution reactions, albeit less readily than typical electron-rich aromatics, due to the electron-withdrawing nature of the ring nitrogen atoms. The compound's relatively low molecular weight (108.14 g/mol), moderate logP value of approximately 0.54 [2], and water solubility of 38.16 g/L at 25°C [3] reflect its polar nature and significant volatility—properties that directly contribute to its potent sensory characteristics. The compound's boiling point (155-157°C at 760 mm Hg) [3] positions it as a moderately volatile aroma contributor in complex matrices.

Historical Context of 2,3-Dimethylpyrazine Discovery and Industrial Evolution

The identification of 2,3-dimethylpyrazine traces back to mid-20th century investigations into the chemistry of food aromas. Researchers initially isolated this compound from natural sources where it contributes to signature aromas, notably roasted sesame seeds [2] and baked potatoes [4]. Early analytical studies in the 1960s-1970s confirmed its presence in numerous thermally processed foods through gas chromatography-mass spectrometry techniques. The compound was subsequently identified in asparagus, green and black teas, crispbread, Swiss cheeses, malt, squid, wheat bread, and soya products [2], establishing it as a ubiquitous Maillard reaction product. This discovery coincided with the burgeoning flavor industry's expansion, which sought to replicate complex natural aromas synthetically. The compound received the FEMA GRAS designation 3271 [6] and JECFA number 765 [6], formalizing its acceptance as a safe flavor ingredient. Industrial production evolved from extraction from natural sources to efficient synthetic routes including the condensation of aminocarbonyl compounds and catalytic dehydrogenation of piperazine derivatives. The commercial significance of 2,3-dimethylpyrazine expanded substantially as perfumers recognized its value as a "fragrance modifier" [8] capable of imparting roasted, nutty nuances at low concentrations (typically 0.02-1.0% in perfume compounds) [8]. This historical trajectory—from natural product identification to industrial synthesis—exemplifies the interplay between analytical chemistry and flavor applications in the development of alkylpyrazines as key sensory ingredients.

Role of 2,3-Dimethylpyrazine in Heterocyclic Organic Chemistry

Within heterocyclic chemistry, 2,3-dimethylpyrazine serves as both a synthetic building block and a model compound for studying electronic effects in diazine systems. The presence of two methyl groups adjacent to nitrogen atoms creates a distinctive electronic environment that influences its reactivity. The molecule exhibits weak basicity (predicted pKa ~1.62) [4] due to protonation at the nitrogen atoms, though steric factors and electron delocalization moderate this property. This pyrazine derivative participates in reactions characteristic of electron-deficient heterocycles, including nucleophilic substitutions under forcing conditions, and reactions at the methyl groups (side-chain modifications). The activated methyl groups (benzylic positions) undergo oxidation to carboxylic acids, Vilsmeier formylation, and condensation reactions with carbonyl compounds. These transformations provide routes to more complex pyrazine derivatives with applications in pharmaceutical and agrochemical synthesis. Furthermore, 2,3-dimethylpyrazine demonstrates coordination capabilities as a ligand in organometallic chemistry, where the nitrogen atoms can coordinate to metal centers. Its stability under various conditions makes it valuable as a medium for bacterial growth, notably supporting strains like Rhodococcus erythropolis DP-45 [5], highlighting its biochemical compatibility. The compound's structural rigidity and aromaticity contribute to its stability, while its nitrogen atoms facilitate hydrogen bonding interactions in biological systems and synthetic complexes. These multifaceted chemical characteristics establish 2,3-dimethylpyrazine as a versatile scaffold and reference compound within nitrogen heterocycle research.

Table 2: Key Physicochemical Properties of 2,3-Dimethylpyrazine

PropertyExperimental ValuePredicted ValueReference Source
Molecular FormulaC₆H₈N₂- [2] [4]
Molecular Weight108.14 g/mol- [2] [4]
Boiling Point155-157°C (760 mm Hg)- [3]
Water Solubility38.16 g/L (est. at 25°C)180 g/L (ALOGPS) [3] [4]
logP0.54 (experimental)0.63 (ALOGPS) [2] [4]
Vapor PressureNot available2.87 mm Hg (25°C est.) [3]
pKa (strongest basic)Not available1.62 [4]
Refractive IndexNot available1.489-1.494 (20°C) [7]

Properties

CAS Number

5910-89-4

Product Name

2,3-Dimethylpyrazine

IUPAC Name

2,3-dimethylpyrazine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3

InChI Key

OXQOBQJCDNLAPO-UHFFFAOYSA-N

SMILES

CC1=NC=CN=C1C

Solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2,3-dimethylpyrazine
2,3-DMP pyrazine

Canonical SMILES

CC1=NC=CN=C1C

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